molecular formula C5H3F3N2 B1283207 2,3,6-Trifluoropyridin-4-amine CAS No. 63489-55-4

2,3,6-Trifluoropyridin-4-amine

Cat. No. B1283207
CAS RN: 63489-55-4
M. Wt: 148.09 g/mol
InChI Key: GPRFOLPUTPVEMU-UHFFFAOYSA-N
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Description

2,3,6-Trifluoropyridin-4-amine is a chemical compound with the molecular formula C5H3F3N2 . It is a type of fluorinated pyridine . Fluorinated pyridines are interesting due to their unique physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Molecular Structure Analysis

The molecular weight of 2,3,6-Trifluoropyridin-4-amine is 148.086 g/mol . The exact mass and monoisotopic mass are 148.02483259 g/mol . The compound has a density of 1.5±0.1 g/cm3 .


Physical And Chemical Properties Analysis

2,3,6-Trifluoropyridin-4-amine has a boiling point of 251.2±35.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 38.9 Ų . It has a complexity of 122 .

Scientific Research Applications

Synthetic Technology Optimization

  • Optimization of Synthetic Technology : Li Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, leading to a simplified operation with mild reaction conditions, which has high application prospects (Li Sheng-song, 2010).

Catalysis and Reaction Mechanisms

  • Catalyzed Aminomethylation : Haruki Nagae et al. (2015) reported that group 3 metal triamido complexes, especially yttrium and gadolinium, effectively catalyze ortho-C-H bond addition of pyridine derivatives in aminomethylation reactions (Nagae et al., 2015).

Synthesis and Nucleophilic Aromatic Substitution

  • Regioselective Nucleophilic Substitution : Gabriel Podolan et al. (2015) explored the reactions of pentafluoropyridine and 2,4,6-trifluoropyridine with primary and secondary amines, achieving high regioselectivity and yielding 4-aminopyridine derivatives (Podolan et al., 2015).

Polymerization and Material Applications

  • Hyperbranched Polyimides for Gas Separation : J. Fang et al. (2000) synthesized a series of aromatic hyperbranched polyimides, which showed potential in gas separation applications (Fang et al., 2000).

Fluorescence and Metal Ion Affinities

  • Fluorescence and Metal Ion Binding Properties : Jian Liang et al. (2009) studied the fluorescence and metal ion binding properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, highlighting their potential in various applications (Liang et al., 2009).

Reaction Mechanisms and Synthesis

  • Synthesis of Pyridine Derivatives : Mi Zhi-yuan (2010) conducted a study on synthesizing 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, providing insights into reaction mechanisms and synthesis processes (Zhi-yuan, 2010).

Safety And Hazards

2,3,6-Trifluoropyridin-4-amine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3,6-Trifluoropyridin-4-amine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2,3,6-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRFOLPUTPVEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553974
Record name 2,3,6-Trifluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluoropyridin-4-amine

CAS RN

63489-55-4
Record name 2,3,6-Trifluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-2,5,6-trifluoro-pyridin-4-ylamine (1.82 g, 10 mmol), 5% Pd/C (0.5 g), and Et3N (3.04 g, 30 mmol) in 50 mL of MeOH was equipped with a balloon of hydrogen gas and stirred at room temperature overnight. The solution was filtered through diatomaceous earth (Celite®). The filtrate was concentrated under vacuum and the residue was partitioned between ethyl acetate and H2O. The aqueous layer was extracted with additional ethyl acetate, and the combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 7:3 hexanes/ethyl acetate to provide 1.33 g (90%) of the desired product. MS (DCI) m/e 149 (M+H)+.
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A suspension of 4-amino-3-chloro-2,5,6-trifluoropyridine (2, 19.7 g, 108 mmol), 10% Pd/C (1.8 g) and triethylamine (20 mL, 140 mmol) in 150 mL of anhydrous ethanol was hydrogenated at 50 psi in a Parr hydrogenation apparatus until TLC showed the reaction was completed (about 18 hours). The catalyst was removed by filtration and carefully washed with ethanol. The combined filtrate and washings were evaporated to dryness in vacuo. The residue was stirred with 80 mL of water for 1 h, filtered, and washed with water to give 3 (14 g) as a white solid. The filtrate and washings were combined and extracted with ether. The combined ether layers were then dried (MgSO4) and concentrated to give an additional 1.3 g of 3 (total yield: 15.3 g, 96%). A small analytical sample was purified by silica gel column chromatography (Rf0.47, CH2Cl2): mp 94-96° C.; 1H NMR (CDCl3) δ4.78 (br s, 2 H, 4-NH2, D2O exchangeable), 6.20 (d, 1 H, 5-H). Analysis calculated for C5H3F3N2: C, 40.55; H, 2.04; N, 18.92. Found: C, 40.60; H, 2.16; N, 18.67.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Name

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